molecular formula C5H5ClN2 B1202077 2-Chloro-3-methylpyrazine CAS No. 95-58-9

2-Chloro-3-methylpyrazine

Cat. No. B1202077
CAS RN: 95-58-9
M. Wt: 128.56 g/mol
InChI Key: WZHWPZQQPWKEAV-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyrazine is a compound of interest in various chemical studies due to its unique structure and potential for diverse chemical reactions and applications. Its synthesis, structural analysis, and chemical properties are pivotal in understanding its functionalities and applications in chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives, including 2-chloro-3-methylpyrazine, often involves catalytic reactions or condensation processes. Jing et al. (2008) demonstrated the synthesis of 2-methylpyrazine through catalytic reaction, suggesting a method that might be adapted for 2-chloro derivatives (Jing et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives plays a crucial role in their chemical behavior. Thalladi et al. (2000) analyzed the crystal structures of methyl-substituted pyrazines to understand the C-H···N interactions, which are essential for predicting the reactivity and interaction capabilities of 2-chloro-3-methylpyrazine (Thalladi et al., 2000).

Chemical Reactions and Properties

The chemical reactions of pyrazine derivatives can be complex, involving nucleophilic substitutions and the formation of coordination polymers. Dong et al. (2000) explored the synthesis of Cu(II)-Ag(I) mixed-metal coordination polymers from a pyrazine derivative, indicating the potential for 2-chloro-3-methylpyrazine to engage in similar complex reactions (Dong et al., 2000).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like that of Ishida (2004), which investigates the hydrogen bonding and crystalline structure of pyrazine derivatives, provide insight into the physical characteristics that can be expected for 2-chloro-3-methylpyrazine (Ishida, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, acidity, and basicity, are key to understanding the behavior of 2-chloro-3-methylpyrazine in reactions. Rubina et al. (1989) discussed the chlorination of methyl derivatives of pyrazine, shedding light on the reactivity patterns that might be relevant to 2-chloro-3-methylpyrazine (Rubina et al., 1989).

Scientific Research Applications

  • Synthesis and Chemical Transformations : 2-Chloro-3-methylpyrazine serves as a precursor or intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of functionalized pyrazin-2(1 H)-ones, offering opportunities for selective transformations in organic chemistry (Mampuys et al., 2019). It is also involved in studies related to the chlorination of methyl derivatives of pyrazine (Rubina et al., 1989).

  • Medicinal Chemistry and Drug Synthesis : This compound plays a role in the degradation and synthesis of pharmaceuticals. For example, it is identified as a product in the acidic degradation of cephalexin, a commonly used antibiotic (Núñez-Vergara et al., 1982). Additionally, its derivatives are used in synthesizing compounds like astechrome (Ohta et al., 1993).

  • Chemical Analysis and Spectroscopy : Research has been conducted on the vibrational spectrum and internal rotation in derivatives of 2-Chloro-3-methylpyrazine, contributing to the understanding of its physical and chemical properties (Arenas et al., 1988). This information is crucial in fields like materials science and analytical chemistry.

  • Environmental Studies : In environmental chemistry, derivatives of 2-Chloro-3-methylpyrazine are studied for their behavior and impact. For instance, a paired watershed study involving atrazine (a derivative) compared runoff, sediment, and pesticide losses, highlighting the environmental impact of such compounds (Clausen et al., 1996).

  • Material Science and Engineering : Its application extends to material science, where it's used in studies involving the synthesis of new materials and catalysts. For example, research on the synthesis of 2-methylpyrazine by ethylenediamine and propylene oxide contributes to the development of new chemical processes and materials (Shu-xian, 2003).

  • Biology and Ecology : Interestingly, derivatives of 2-Chloro-3-methylpyrazine have been identified in biological and ecological studies, such as their presence in gland secretions of the pronghorn, Antilocapra americana, indicating its role in animal behavior and ecology (Wood, 2011).

Safety And Hazards

2-Chloro-3-methylpyrazine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Chloro-3-methylpyrazine are not mentioned in the search results, research in the field of pyrazines and similar compounds is ongoing, with a focus on developing new synthetic methods and exploring their pharmacological effects .

properties

IUPAC Name

2-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHWPZQQPWKEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059124
Record name Pyrazine, 2-chloro-3-methyl-
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-3-methylpyrazine

CAS RN

95-58-9
Record name 2-Chloro-3-methylpyrazine
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-Chloro-3-methylpyrazine
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-chloro-3-methylpyrazine
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Record name 2-CHLORO-3-METHYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
WB Lutz, S Lazarus, S Klutchko… - The Journal of Organic …, 1964 - ACS Publications
… (8) Several attempts to purify 2-chloro-3-methylpyrazine by taking advantage of the slightly greater … When commercial 2-chloro-3-methylpyrazine was the starting material the isomeric …
Number of citations: 17 pubs.acs.org
RA Pages, PE Spoerri - The Journal of Organic Chemistry, 1963 - ACS Publications
… 2-Methylpyrazine was found to undergo a similar reac-tion to yield 2-chloro-3-methylpyrazine. When the reaction was extended to 2, 6-dimethylpyrazine, how-ever, it was found that the …
Number of citations: 7 pubs.acs.org
H GAINER, M KOKORUDZ… - The Journal of Organic …, 1961 - ACS Publications
… One might expect a methyl substituted chloro derivative to form under these conditions but the chemical and physical properties of the product indicated that 2-chloro-3methylpyrazine, a …
Number of citations: 28 pubs.acs.org
A HIRSCHBERG, PE SPOERRI - The Journal of Organic …, 1961 - ACS Publications
… One might expect a methyl substituted chloro derivative to form under these conditions but the chemical and physical properties of the product indicated that 2-chloro-3methylpyrazine, a …
Number of citations: 46 pubs.acs.org
WB Lutz, S Lazarus, S Klutchko… - The Journal of Organic …, 1964 - ACS Publications
… This shows that the N-oxide obtained from commercial 2-chloro-3-methylpyrazine has structure Ila and is not derived from 2-chloro-6-methylpyrazine known to be present in significant …
Number of citations: 16 pubs.acs.org
JD BEHUN, PT KAN, PA GIBSON… - The Journal of …, 1961 - ACS Publications
… displacement reactions upon 2-chloro-3-methylpyrazine by the … liquid ammonia upon 2-chloro-3-methylpyrazine produced a … reagents on the chlorine site of 2-chloro-3methylpyrazine.3 …
Number of citations: 7 pubs.acs.org
EJJ Grabowski, EW Tristram, R Tull, PI Pollak - Tetrahedron Letters, 1968 - Elsevier
… Chloro-3-dichloromethylpyrazine (IV) was prepared under the same conditions from 2-chloro-3-methylpyrazine (III).4 Under these conditions no 2-chloro-3trichloromethylpyrazine was …
Number of citations: 3 www.sciencedirect.com
AF Bramwell, IM Payne, G Riezebos, P Ward… - Journal of the …, 1972 - pubs.rsc.org
… increase the yield of 2-chloro-3-methylpyrazine. Attempts to retard that part of the side-chain chlorination which might have resulted from a free radical …
Number of citations: 13 pubs.rsc.org
B Klein, NE Hetman, ME O'Donnell - The Journal of Organic …, 1963 - ACS Publications
… isomeric with the 2-chloro-3-methylpyrazine 4-oxide obtained by direct oxidation of 2-chloro-3-methylpyrazine and … The position of the N-oxide in 2-chloro-3-methylpyrazine 4-oxide was …
Number of citations: 49 pubs.acs.org
PT Kan, JD BEHUN… - 1962 - apps.dtic.mil
… of candidate products which were unsymmetrical 2,3-disubstituted- and 2,3,6-trisubstitutedpyrazines were prepared from the versatile starting compounds 2-chloro-3-methylpyrazine …
Number of citations: 2 apps.dtic.mil

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